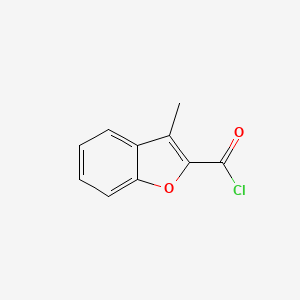

3-Methylbenzofuran-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEULGCOIYWPYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370512 | |

| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2256-86-2 | |

| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylbenzofuran-2-carbonyl chloride physical properties

An In-Depth Technical Guide to 3-Methylbenzofuran-2-carbonyl chloride: Properties, Synthesis, and Applications

Introduction and Strategic Importance

This compound, with CAS Number 2256-86-2, is a highly reactive acyl chloride built upon a 3-methylbenzofuran scaffold.[1] Its structure, featuring a fused bicyclic aromatic system and a reactive carbonyl chloride group, positions it as a valuable and versatile intermediate in advanced organic synthesis.[1] For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for introducing the 3-methylbenzofuran moiety into larger, more complex molecules. The benzofuran core is a well-established pharmacophore present in numerous biologically active compounds, and the acyl chloride functionality provides a direct handle for forming stable amide or ester linkages. This guide offers a comprehensive overview of its physical properties, a validated synthesis protocol, reactivity profile, and key applications, tailored for scientists leveraging this reagent in their research endeavors.

Core Physicochemical Properties

The physical and chemical identity of this compound is fundamental to its handling, reaction setup, and purification. While some sources may describe it as a colorless to pale yellow liquid, its reported melting point indicates it is a low-melting solid at standard ambient temperature.[1]

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-1-benzofuran-2-carbonyl chloride | [1] |

| CAS Number | 2256-86-2 | [2] |

| Molecular Formula | C₁₀H₇ClO₂ | [1][3] |

| Molecular Weight | 194.61 g/mol | [1][2] |

| Appearance | Beige Solid / Colorless to pale yellow liquid | [1][4] |

| Melting Point | 72-77 °C | [1][2] |

| Boiling Point | 119-121 °C @ 4 Torr | [1] |

| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)Cl | [1][3] |

| InChI Key | QEULGCOIYWPYIL-UHFFFAOYSA-N | [1][2][3] |

The acyl chloride functional group dictates the compound's high reactivity, particularly its sensitivity to moisture.[1][4] It readily reacts with water and other nucleophiles, a critical consideration for its storage and handling.[1]

Synthesis and Characterization

The most reliable and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 3-methylbenzofuran-2-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the workup and purification process.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or dichloromethane (approx. 5-10 mL per gram of acid) to the flask.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) to the suspension at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution and the dissolution of the starting solid.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

Purification: The resulting crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or recrystallization from a non-protic solvent like hexane.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the high electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.

This reactivity allows for the facile formation of a variety of derivatives:

-

Amides: Reaction with primary or secondary amines.

-

Esters: Reaction with alcohols or phenols.[2]

-

Ketones: Friedel-Crafts acylation with aromatic compounds.

The general mechanism involves the attack of a nucleophile (Nu-H) on the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond, releasing HCl as a byproduct.

References

3-Methylbenzofuran-2-carbonyl chloride chemical structure and bonding

An In-Depth Technical Guide to 3-Methylbenzofuran-2-carbonyl Chloride: Chemical Structure, Bonding, and Reactivity

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 2256-86-2), a pivotal intermediate in synthetic organic chemistry and drug discovery. The document elucidates the molecule's intricate chemical structure, explores the nuances of its covalent and resonance bonding, and details its synthesis and characteristic reactivity. Methodologies for its spectroscopic characterization are presented, alongside insights into its application as a versatile building block for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction and Chemical Identity

This compound is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The benzofuran scaffold is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1] The title compound is distinguished by a methyl group at the C3 position and a highly reactive acyl chloride (or carbonyl chloride) functional group at the C2 position of the benzofuran core. This acyl chloride functionality renders the molecule an exceptionally useful electrophilic building block for organic synthesis.[2]

| Property | Value | Source |

| IUPAC Name | 3-methyl-1-benzofuran-2-carbonyl chloride | [2] |

| CAS Number | 2256-86-2 | [2][3] |

| Molecular Formula | C₁₀H₇ClO₂ | [2][3] |

| Molecular Weight | 194.61 g/mol | [2][3] |

| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)Cl | [2] |

| InChI Key | QEULGCOIYWPYIL-UHFFFAOYSA-N | [2][4] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 72-77 °C | [2][4] |

Chemical Structure and Bonding Analysis

The structure of this compound is foundational to its reactivity. The molecule consists of a planar, aromatic benzofuran ring system which dictates the spatial arrangement and electronic properties of its substituents.

Hybridization and Geometry

-

Benzofuran Ring: All carbon atoms within the benzene and furan portions of the fused ring are sp² hybridized, resulting in a planar geometry with bond angles approximating 120°. The oxygen atom in the furan ring is also sp² hybridized, allowing one of its lone pairs to participate in the aromatic system.

-

Methyl Group (-CH₃): The carbon atom of the methyl group at the C3 position is sp³ hybridized, adopting a tetrahedral geometry.

-

Carbonyl Chloride Group (-COCl): The carbonyl carbon (C2) is sp² hybridized and trigonal planar. This carbon is the molecule's primary electrophilic center.

Electronic Effects and Bonding

The reactivity of the acyl chloride group is significantly influenced by the electronic nature of the benzofuran ring and the inherent properties of the carbonyl group.

-

Inductive Effects: The oxygen and chlorine atoms attached to the carbonyl carbon are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbonyl carbon.[5][6] This creates a significant partial positive charge (δ+) on the carbon, making it highly susceptible to attack by nucleophiles.[5][6]

-

Resonance Effects: The lone pair of electrons on the furan oxygen atom participates in resonance with the fused ring system, donating electron density and contributing to the aromaticity of the benzofuran core. However, the dominant electronic feature of the molecule is the electrophilicity of the acyl chloride group.

The interplay of these effects makes the carbonyl carbon an exceptionally "hot" electrophilic site, driving the characteristic reactions of this compound class.

Synthesis and Reactivity

Synthesis Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This compound is most commonly synthesized from its corresponding carboxylic acid, 3-methyl-1-benzofuran-2-carboxylic acid. The conversion involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8]

Experimental Protocol: Synthesis via Thionyl Chloride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-methyl-1-benzofuran-2-carboxylic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is often performed neat or with a non-reactive solvent like toluene.[9]

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization to yield the final product.

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction must be conducted under anhydrous conditions as acyl chlorides readily react with water.[5]

Reaction Mechanism: The conversion proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by elimination steps to form the final acyl chloride.

Reactivity Profile: Nucleophilic Acyl Substitution

Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[10] The reaction proceeds via a two-step addition-elimination mechanism.[11][12]

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[11]

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[11][12]

Key Reactions:

-

With Alcohols (Alcoholysis): Reacts with alcohols to form esters. This reaction is fundamental in synthesizing derivatives for biological screening.[5]

-

With Amines (Aminolysis): Reacts with ammonia, primary, or secondary amines to form amides.[5] The resulting amides are often key structures in pharmacologically active molecules.[13]

-

With Water (Hydrolysis): Reacts vigorously with water to revert to the corresponding carboxylic acid. This highlights the need for anhydrous handling conditions.[5][10]

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Signature Features |

| Infrared (IR) Spectroscopy | - Strong, sharp C=O stretch for the acyl chloride at a high frequency, typically ~1780-1800 cm⁻¹ . - Aromatic C=C stretching bands around 1600 cm⁻¹. - C-H stretching for aromatic and methyl groups (~2900-3100 cm⁻¹). |

| ¹H NMR Spectroscopy | - Aromatic Protons: Multiplets in the range of ~7.2-7.8 ppm corresponding to the four protons on the benzene ring. - Methyl Protons: A sharp singlet at ~2.5 ppm for the three protons of the C3-methyl group. |

| ¹³C NMR Spectroscopy | - Carbonyl Carbon: A signal in the highly deshielded region of ~160-165 ppm . - Aromatic/Furan Carbons: Multiple signals between ~110-155 ppm . - Methyl Carbon: An upfield signal around ~14 ppm . |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (~194.6). - Isotope Peak (M+2): A characteristic peak at M+2 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragmentation: Loss of Cl (m/z ~159) and loss of COCl (m/z ~131). |

Applications in Drug Development and Research

The high reactivity of this compound makes it a valuable intermediate, not an end-product. Its utility lies in its ability to readily introduce the 3-methylbenzofuran-2-carbonyl moiety into larger, more complex molecules.[2]

-

Scaffold for Anticancer Agents: The benzofuran nucleus is a "privileged structure" in medicinal chemistry. Derivatives synthesized from this acyl chloride have been investigated as potential antitumor agents, particularly for non-small cell lung cancer.[13][14][15] These compounds often function by inhibiting key cellular targets like VEGFR-2 kinase.[13]

-

Synthesis of Antimicrobial Compounds: Benzofuran derivatives have demonstrated significant antimicrobial and antifungal activities.[1][16] this compound serves as a starting point for creating libraries of ester and amide derivatives that can be screened for novel antimicrobial properties.

-

Research Chemical: It is used as a versatile research tool for constructing complex organic molecules and for studying reaction mechanisms in proteomics and materials science.[2] For example, it has been used to synthesize ferruginyl 3-methylbenzofuran-2-carbonyl esters.[2][4]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2]

-

Corrosivity: As an acyl chloride, it can cause severe burns to the skin and eyes upon contact.[2][4]

-

Reactivity with Water: It reacts with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas.[2]

-

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2256-86-2 [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound 97 2256-86-2 [sigmaaldrich.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reactionweb.io [reactionweb.io]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methylbenzofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to 3-Methylbenzofuran-2-carbonyl chloride: A Versatile Synthetic Intermediate

This compound is a bifunctional organic compound featuring a benzofuran core, a methyl group at the 3-position, and a reactive acyl chloride at the 2-position.[1] Its molecular formula is C₁₀H₇ClO₂, with a molecular weight of 194.61 g/mol . The benzofuran moiety is a prominent scaffold in numerous biologically active compounds, and the acyl chloride functionality provides a reactive handle for a wide array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1]

The accurate characterization of this compound is paramount to ensure the purity and identity of downstream products. This guide will provide the foundational spectroscopic knowledge for researchers working with this and similar molecules.

Molecular Structure and Key Spectroscopic Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key chemical environments that will give rise to distinct signals.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H | 7.2 - 7.8 | Multiplet | 4H | Protons on the benzene ring will appear in the typical aromatic region. The exact splitting pattern will depend on their coupling with each other. |

| Methyl-H | ~2.5 | Singlet | 3H | The methyl group at the 3-position is not coupled to any other protons, hence it will appear as a singlet. Its proximity to the electron-withdrawing benzofuran system will shift it slightly downfield compared to a typical alkyl proton. |

Note: Predictions are based on typical chemical shift values for similar structural motifs.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Acyl Chloride) | 160 - 170 | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield. |

| Aromatic/Benzofuran Quaternary C | 110 - 160 | The eight carbons of the benzofuran ring system will appear in this region. Quaternary carbons (those without attached protons) will typically have weaker signals. |

| Methyl C | 10 - 20 | The methyl carbon will appear in the typical aliphatic region. |

Note: Predictions are based on typical chemical shift values for acyl chlorides and benzofuran derivatives.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Figure 2: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is well-defined and typically does not interfere with the signals of interest.[3]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, giving a sharp singlet at 0 ppm that does not overlap with most other proton signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group of the acyl chloride.

Table 3: Predicted IR Absorptions

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| C=O (Acyl Chloride) | 1780 - 1820 | Strong | The carbonyl stretch of an acyl chloride is characteristically at a high frequency due to the electron-withdrawing effect of the chlorine atom.[4] |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | These bands arise from the stretching vibrations of the carbon-carbon double bonds in the benzene and furan rings. |

| C-O (Aromatic Ether) | 1200 - 1275 | Strong | This absorption is characteristic of the aryl-O stretching vibration. |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H (Alkyl) | 2850 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds in the methyl group. |

Note: Predictions are based on characteristic IR absorption frequencies for the respective functional groups.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.

-

Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the intact molecule. Due to the presence of chlorine, there will also be an M+2 peak at m/z = 196 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

-

Loss of Chlorine ([M-Cl]⁺): A prominent peak at m/z = 159, resulting from the loss of a chlorine radical. This acylium ion is often a stable and abundant fragment.

-

Loss of Carbonyl and Chlorine ([M-COCl]⁺): A peak at m/z = 131, corresponding to the 3-methylbenzofuran cation. This is expected to be a major fragment.[5]

-

Further Fragmentation: The 3-methylbenzofuran cation (m/z = 131) may further fragment, for example, by loss of a hydrogen atom to give a peak at m/z = 130.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its boiling point and interactions with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted NMR, IR, and MS data with the provided experimental protocols, researchers and scientists can confidently characterize this important synthetic intermediate. The key to successful structural elucidation lies in a multi-technique approach, where the information from each spectroscopic method complements and validates the others.

References

Reactivity of 3-Methylbenzofuran-2-carbonyl Chloride with Nucleophiles: A Mechanistic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Gemini Division

Abstract

3-Methylbenzofuran-2-carbonyl chloride is a highly valuable heterocyclic intermediate, pivotal in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its reactivity is dominated by the electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution. This guide provides a comprehensive technical overview of its reactivity profile with common O-, N-, and C-nucleophiles. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and present the information in a structured format to facilitate its application in research and development.

Introduction: The 3-Methylbenzofuran Scaffold

The benzofuran core is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic drugs.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiarrhythmic properties.[2] The strategic functionalization of this scaffold is key to modulating its biological effects.

This compound (C₁₀H₇ClO₂) serves as a highly reactive and versatile building block for this purpose.[3][4] As an acyl chloride, it is one of the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution reactions.[5][6][7] This high reactivity stems from two primary factors: the strong inductive electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the excellent leaving group ability of the chloride ion (Cl⁻).[6][7]

This guide will explore the synthetic transformations of this key intermediate, providing both mechanistic understanding and practical, actionable protocols.

Synthesis and Properties

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 3-methylbenzofuran-2-carboxylic acid. The most common laboratory method involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][8]

-

Using Thionyl Chloride (SOCl₂): This is a widely used method where the carboxylic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.

-

Using Oxalyl Chloride ((COCl)₂): This method is often preferred for its milder conditions and cleaner reaction profile. The byproducts are also gaseous (CO, CO₂, HCl).

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 2256-86-2 | [3][4] |

| Molecular Formula | C₁₀H₇ClO₂ | [3][4] |

| Molecular Weight | 194.61 g/mol | [3][4] |

| Melting Point | 72-77 °C | [3] |

| Functional Group | Acyl Chloride | [3] |

The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound are governed by the nucleophilic addition-elimination mechanism .[9][10][11] This two-step process is fundamental to understanding its reactivity.

-

Nucleophilic Addition: The nucleophile (Nu⁻ or Nu-H) attacks the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[9][12]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[9][12] If a neutral nucleophile (e.g., water, alcohol, amine) was used, a final deprotonation step occurs to yield the neutral product.[12]

References

- 1. Buy this compound | 2256-86-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound 97 2256-86-2 [sigmaaldrich.com]

- 4. 3-甲基苯并呋喃-2-碳酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. savemyexams.com [savemyexams.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Methylbenzofuran-2-carbonyl chloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for 3-methylbenzofuran-2-carbonyl chloride (CAS No: 2256-86-2).[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this reactive intermediate.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound is a valuable acylating agent and a key building block in organic synthesis. Its structure, featuring a benzofuran core, makes it a precursor for novel compounds in medicinal chemistry and materials science.[2][3] The compound's utility is derived from the high reactivity of the acyl chloride functional group.[4][5][6] This reactivity, however, is also the source of its inherent instability, particularly its pronounced sensitivity to moisture.[7]

The primary challenge in handling and storing this compound is preventing its degradation, which compromises sample purity, reduces reaction yields, and can introduce hazardous byproducts. This guide elucidates the scientific principles governing its stability and provides actionable, field-proven protocols to ensure its long-term integrity.

Core Principles of Chemical Stability

The stability of this compound is dictated almost entirely by the electrophilic nature of the carbonyl carbon in the acyl chloride group.[6] This group is highly susceptible to nucleophilic attack, making it reactive toward a variety of common laboratory substances, most notably water.[5][8]

The Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway is hydrolysis.[5][9] Atmospheric moisture or residual water in solvents provides a sufficient source of nucleophilic hydroxyl groups to attack the carbonyl carbon.

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The chloride ion, an excellent leaving group, is eliminated.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated, yielding the final products.

This reaction is effectively irreversible and proceeds rapidly upon exposure to moisture. The products are 3-methylbenzofuran-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4][7] The formation of HCl is responsible for the "fuming" often observed when moisture-sensitive acyl chlorides are exposed to air.[4]

Caption: Primary degradation pathway of this compound.

Other Reactivity Considerations

Beyond water, this compound will react vigorously with other nucleophiles such as alcohols (to form esters), amines (to form amides), and carboxylic acid salts (to form anhydrides).[5][8][9] Therefore, storage and handling must ensure isolation from these incompatible materials.[7]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties is essential for proper handling and storage decisions.

| Property | Value | Source |

| CAS Number | 2256-86-2 | [1] |

| Molecular Formula | C₁₀H₇ClO₂ | [10] |

| Molecular Weight | 194.61 g/mol | [1] |

| Appearance | Solid (Beige) | [7] |

| Melting Point | 72-77 °C | [1] |

| Moisture Sensitivity | High; Decomposes in contact with water | [7] |

| Storage Temperature | 2-8°C (Refrigerated) | [11] |

Recommended Storage and Handling Protocols

To mitigate the inherent reactivity and ensure the long-term viability of this compound, a multi-layered approach to storage and handling is mandatory.

Optimal Storage Conditions

The primary goal of storage is to create a consistently dry and inert environment.

-

Temperature: Store at 2-8°C.[11] Refrigeration slows the rate of any potential decomposition reactions. Do not freeze, as this can introduce moisture through condensation cycles upon removal.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere.[7] Nitrogen or argon gas is ideal. This displaces atmospheric oxygen and, more importantly, moisture.

-

Containment:

-

Primary Container: Use the original supplier bottle, which is often designed for moisture-sensitive reagents.[12][13] Ensure the cap is tightly sealed.

-

Secondary Containment: Place the primary container inside a desiccator cabinet containing an active desiccant (e.g., silica gel, Drierite). This provides a crucial second layer of protection against ambient humidity.[14] For added protection, the desiccator can be backfilled with an inert gas.

-

Experimental Workflow: Safe Handling Protocol

Adherence to a strict, validated handling protocol is critical every time the compound is accessed. The following workflow is designed to minimize atmospheric exposure.

Caption: Step-by-step workflow for handling moisture-sensitive acyl chlorides.

Protocol Elaboration:

-

Temperature Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: All transfers and manipulations should be performed under a dry, inert atmosphere. A nitrogen-filled glovebox is the gold standard. Alternatively, standard Schlenk line techniques can be used.[13]

-

Dispensing: Use clean, dry spatulas or glass pipettes. Quickly weigh the desired amount into a pre-dried and tared reaction vessel under an inert gas flush. Minimize the time the primary container is open.

-

Resealing: After dispensing, securely reseal the container. If possible, flush the headspace of the bottle with nitrogen or argon before tightening the cap. Wrapping the cap threads with PTFE tape can provide an extra barrier.

-

Return to Storage: Promptly return the container to the desiccator and place it back in the 2-8°C storage location.[11][14]

Self-Validating Systems and Trustworthiness

A properly stored and handled container of this compound provides clear indicators of its integrity:

-

Appearance: The solid should remain a free-flowing powder or crystalline solid. Clumping or the appearance of a sticky solid suggests moisture contamination and hydrolysis.

-

Lack of Fuming: Upon opening in an inert atmosphere, there should be no visible "fuming." The presence of fumes indicates reaction with trace moisture to form HCl gas.[4]

-

Reaction Performance: Consistent, high yields in standardized acylation reactions are the ultimate validation of the reagent's quality. A decrease in yield often points to degradation of the starting material.

By adhering to the protocols outlined in this guide, researchers can ensure the long-term stability and reliability of this compound, leading to more reproducible and successful synthetic outcomes.

References

- 1. This compound 97 2256-86-2 [sigmaaldrich.com]

- 2. Buy this compound | 2256-86-2 [smolecule.com]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. PubChemLite - this compound (C10H7ClO2) [pubchemlite.lcsb.uni.lu]

- 11. aksci.com [aksci.com]

- 12. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ehs.umich.edu [ehs.umich.edu]

3-Methylbenzofuran-2-carbonyl chloride synthesis from 3-methylbenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzofuran-2-carbonyl chloride is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic compounds.[1][2] Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the 3-methylbenzofuran moiety into a larger molecular framework.[3] This guide provides a comprehensive overview of the synthesis of this compound from its corresponding carboxylic acid, 3-methylbenzofuran-2-carboxylic acid. We will delve into the prevalent synthetic methodologies, the underlying reaction mechanisms, critical experimental parameters, and essential safety considerations.

Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The specific substitution pattern of this compound makes it a valuable intermediate for creating derivatives with tailored pharmacological profiles.[1][2][5] The conversion of the relatively unreactive carboxylic acid to the highly electrophilic acyl chloride is a crucial activation step that unlocks a plethora of subsequent chemical transformations.[6][7]

This technical guide will focus on the most common and efficient methods for this conversion, primarily utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). We will explore the mechanistic details of these reactions, provide practical, step-by-step protocols, and discuss the nuances of reagent selection and reaction optimization.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction.[3][8] The hydroxyl group of the carboxylic acid is a poor leaving group, and thus, must be converted into a better one.[6] Reagents like thionyl chloride and oxalyl chloride achieve this by transforming the hydroxyl group into a highly reactive intermediate.

Using Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride proceeds through a chlorosulfite intermediate.[6][9]

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[10][11]

-

Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a protonated acyl chlorosulfite intermediate.[6]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[6][10]

-

Product Formation: The intermediate collapses, leading to the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10][12] The evolution of these gases helps to drive the reaction to completion.[11]

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for this transformation. The reaction mechanism is similar in principle to that of thionyl chloride but proceeds through a different intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive O-acylisourea intermediate and regenerating DMF.

-

Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of the intermediate.

-

Product and Byproduct Formation: The intermediate collapses to give the final acyl chloride, along with carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.

Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water.[13][14][15][16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[15]

Method 1: Synthesis using Thionyl Chloride

This is a widely used and generally high-yielding method.[7][12]

Materials:

-

3-Methylbenzofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Pyridine (catalytic amount, optional)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran-2-carboxylic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) either neat or dissolved in an anhydrous solvent like toluene or DCM.

-

A catalytic amount of pyridine can be added to accelerate the reaction.[17]

-

Slowly heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

-

The crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or recrystallization.

Method 2: Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and the clean decomposition of byproducts into gases.

Materials:

-

3-Methylbenzofuran-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

Dissolve 3-methylbenzofuran-2-carboxylic acid in an anhydrous solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the cooled solution. Vigorous gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

The reaction mixture can then be concentrated under reduced pressure to remove the solvent and any remaining volatile byproducts, yielding the crude acyl chloride.

Data Presentation

| Reagent | Typical Conditions | Yield (%) | Purity | Advantages | Disadvantages |

| Thionyl Chloride | Reflux in neat SOCl₂ or toluene, 1-3 h | >90 | Good to Excellent | Inexpensive, readily available, gaseous byproducts drive reaction. | Harsh conditions, corrosive byproducts (HCl), potential for side reactions. |

| Oxalyl Chloride | 0 °C to RT in DCM with cat. DMF, 1-2 h | >95 | Excellent | Milder conditions, clean gaseous byproducts (CO, CO₂), high purity product. | More expensive, moisture-sensitive. |

Logical Workflow for Synthesis and Application

The following diagram illustrates the typical workflow from the starting carboxylic acid to the final application of the synthesized acyl chloride.

Caption: General workflow for the synthesis and subsequent use of this compound.

Conclusion

The synthesis of this compound from 3-methylbenzofuran-2-carboxylic acid is a fundamental and enabling transformation in organic synthesis, particularly for applications in medicinal chemistry and drug development. The choice between thionyl chloride and oxalyl chloride as the activating agent will depend on the specific requirements of the subsequent reaction steps, scale, and desired purity. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably and efficiently produce this valuable synthetic intermediate.

References

- 1. Buy this compound | 2256-86-2 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. westliberty.edu [westliberty.edu]

- 15. nj.gov [nj.gov]

- 16. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Theoretical Calculations on 3-Methylbenzofuran-2-carbonyl chloride: A Keystone Intermediate in Modern Drug Discovery

Abstract

3-Methylbenzofuran-2-carbonyl chloride is a pivotal heterocyclic building block, instrumental in the synthesis of a multitude of pharmacologically active agents. Its unique structural and electronic properties, conferred by the benzofuran core, a reactive acyl chloride group, and a methyl substituent, make it a versatile scaffold in medicinal chemistry. This guide provides an in-depth exploration of the theoretical calculations that can be employed to elucidate the electronic structure, reactivity, and spectroscopic characteristics of this molecule. By leveraging computational methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can gain profound insights that accelerate the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their workflow for a more efficient and informed discovery process.

Introduction: The Significance of the 3-Methylbenzofuran Scaffold

Benzofuran and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The benzofuran core is considered a "privileged structure" in drug discovery, with derivatives exhibiting anticancer, antibacterial, antifungal, and antiviral properties.[2][3][4] The 3-methylbenzofuran moiety, in particular, has been the subject of extensive research, leading to the development of potent anticancer agents. Studies have shown that derivatives of 3-methylbenzofuran can effectively inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma.[5][6]

This compound (CAS No: 2256-86-2) serves as a crucial intermediate in the synthesis of these complex bioactive molecules.[7] Its acyl chloride functional group provides a highly reactive site for nucleophilic acyl substitution, allowing for the facile introduction of diverse functionalities and the construction of extensive compound libraries.[7] Understanding the intrinsic electronic properties and reactivity of this starting material is paramount for predicting its behavior in chemical reactions and for designing derivatives with desired pharmacological profiles.

Theoretical calculations offer a powerful, non-empirical approach to unraveling the molecular properties of this compound at the atomic level. These in-silico methods can predict molecular geometry, vibrational frequencies, electronic transitions, and reactivity indices, providing a theoretical framework that complements and guides experimental work.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.

For a molecule like this compound, DFT calculations can provide invaluable information on:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

-

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used for experimental characterization.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactions.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and widely accepted methodology for performing theoretical calculations on this compound. This workflow is based on established practices for similar heterocyclic systems.[8][9]

Molecular Modeling

The first step is to construct the 3D structure of this compound. This can be done using any standard molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). The initial structure can be based on standard bond lengths and angles.

Geometry Optimization and Frequency Calculations

The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a DFT method. A common and effective choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is recommended as it provides a good balance of accuracy and computational efficiency for molecules of this size.

Following a successful geometry optimization, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the molecule's IR spectrum.

Electronic Properties and Reactivity Descriptors

From the optimized geometry, a wealth of electronic properties can be calculated:

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals are extracted from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This provides a color-coded map where red indicates regions of high electron density (potential sites for electrophilic attack) and blue indicates regions of low electron density (potential sites for nucleophilic attack).

Spectroscopic Predictions: TD-DFT

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry. This method calculates the excitation energies and oscillator strengths of electronic transitions, which can be correlated with the absorption maxima (λ_max) in the experimental UV-Vis spectrum.

Computational Workflow for this compound

Caption: A flowchart illustrating the computational workflow for theoretical calculations on this compound.

Predicted Molecular Properties and Their Implications

While a full computational study is beyond the scope of this guide, we can anticipate the key findings based on the known chemistry of this compound and related compounds.

Molecular Geometry

The optimized geometry is expected to be largely planar due to the fused aromatic ring system. The carbonyl chloride group will likely exhibit some degree of rotation, and its precise orientation will be determined by steric and electronic factors.

Spectroscopic Data

The predicted IR spectrum will show characteristic peaks for the C=O stretching of the acyl chloride, C-O-C stretching of the furan ring, and various C-H and C=C stretching and bending modes of the aromatic system. The predicted UV-Vis spectrum from TD-DFT calculations will reveal the electronic transitions responsible for the molecule's absorption of light in the ultraviolet-visible region.

Reactivity Insights

The HOMO is likely to be localized on the electron-rich benzofuran ring system, while the LUMO will likely be centered on the electron-deficient carbonyl carbon of the acyl chloride group. This distribution of frontier orbitals strongly supports the known reactivity of this compound as an excellent electrophile at the carbonyl carbon, readily undergoing nucleophilic acyl substitution.

The MEP map will visually confirm this, with a significant region of positive electrostatic potential (blue) around the carbonyl carbon, indicating its susceptibility to attack by nucleophiles such as amines and alcohols. A region of negative electrostatic potential (red) is expected around the carbonyl oxygen and the oxygen atom of the furan ring.

| Calculated Property | Predicted Outcome | Significance in Drug Development |

| HOMO-LUMO Energy Gap (ΔE) | A relatively small gap. | Indicates high reactivity, making it a versatile intermediate for synthesizing a diverse library of compounds. |

| Molecular Electrostatic Potential (MEP) | Positive potential on the carbonyl carbon. | Predicts the primary site for nucleophilic attack, guiding the synthesis of amides, esters, and other derivatives. |

| Vibrational Frequencies (IR Spectrum) | Characteristic C=O and C-O-C stretching frequencies. | Provides a theoretical benchmark for experimental characterization and quality control of synthesized material. |

| Electronic Transitions (UV-Vis Spectrum) | Absorption maxima in the UV region. | Useful for spectroscopic identification and for understanding the electronic structure of the chromophore. |

Relationship between Electronic Properties and Synthetic Utility

Caption: The relationship between calculated electronic properties and the synthetic utility of this compound in drug discovery.

Conclusion

Theoretical calculations provide a powerful and insightful lens through which to view the chemical world of this compound. By employing DFT and TD-DFT methods, researchers can gain a comprehensive understanding of its structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it has profound practical implications for drug discovery and development. The ability to predict reactive sites, rationalize reaction mechanisms, and anticipate spectroscopic signatures allows for a more rational and efficient approach to the synthesis of novel benzofuran-based therapeutics. As computational resources become more accessible, the integration of these theoretical techniques into the standard workflow of medicinal chemistry will undoubtedly continue to accelerate the discovery of new and life-saving drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 2256-86-2 [smolecule.com]

- 8. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. physchemres.org [physchemres.org]

The 3-Methylbenzofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the 3-Methylbenzofuran Scaffold

The benzofuran moiety, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1] Its inherent structural features and electronic properties make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Among the various substituted benzofurans, the 3-methylbenzofuran core has emerged as a particularly fruitful starting point for the design and development of novel therapeutic agents. The introduction of a methyl group at the 3-position imparts specific steric and electronic characteristics that influence the molecule's reactivity, metabolic stability, and interactions with biological macromolecules. This strategic substitution has led to the discovery of a plethora of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

This technical guide provides a comprehensive overview of the 3-methylbenzofuran scaffold, intended to serve as a valuable resource for researchers and drug development professionals. We will delve into the fundamental chemical properties and reactivity of this core, explore diverse and efficient synthetic methodologies, and provide an in-depth analysis of its multifaceted pharmacological applications. The discussion will be grounded in mechanistic insights and structure-activity relationships, offering a rationale for the design of future 3-methylbenzofuran-based therapeutics.

Chemical Properties and Reactivity: Understanding the Core

The chemical behavior of the 3-methylbenzofuran scaffold is dictated by the interplay of the aromatic benzene ring and the electron-rich furan ring. The fusion of these two rings results in a unique electronic distribution that governs its reactivity.

Electrophilic Aromatic Substitution:

Benzofuran itself is more susceptible to electrophilic attack than benzene.[4] Theoretical calculations and experimental evidence suggest that electrophilic substitution on the benzofuran ring preferentially occurs on the furan moiety.[5] While benzofuran typically undergoes electrophilic substitution at the 2-position, the presence of the methyl group at the 3-position in the 3-methylbenzofuran scaffold can influence the regioselectivity of these reactions.[4][6] The electron-donating nature of the methyl group can further activate the furan ring towards electrophilic attack.

Nucleophilic Reactions:

The benzofuran ring is generally resistant to nucleophilic attack. However, the introduction of electron-withdrawing groups or the formation of intermediates that can stabilize a negative charge can facilitate nucleophilic substitution reactions.[7] Halogenated 3-methylbenzofuran derivatives, for instance, can undergo nucleophilic displacement, providing a versatile handle for further functionalization.

Reactions at the Methyl Group:

The methyl group at the 3-position is a site for various chemical transformations. For example, it can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce a reactive bromomethyl group, which can then be used for the synthesis of a wide range of derivatives through nucleophilic substitution.[2]

Synthetic Methodologies: Building the 3-Methylbenzofuran Core

A variety of synthetic strategies have been developed for the construction of the 3-methylbenzofuran scaffold, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling methods.

Classical Synthetic Routes

One of the traditional and straightforward methods for the synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[2]

Modern Catalytic Approaches

Transition-metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency, functional group tolerance, and atom economy.

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed in the synthesis of benzofuran derivatives. For instance, a one-pot synthesis of benzofurans can be achieved through Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles.[8]

-

Copper-Catalyzed Reactions: Copper-based catalysts have also proven effective in the synthesis of benzofurans. One-pot strategies involving the reaction of substituted amines, salicylaldehydes, and a source of acetylene (like calcium carbide) in the presence of a copper catalyst provide an efficient route to amino-substituted benzofuran skeletons.[8]

The following diagram illustrates a generalized workflow for the synthesis of 3-methylbenzofuran derivatives, highlighting key reaction types.

Caption: A generalized workflow for the synthesis of bioactive 3-methylbenzofuran derivatives.

Pharmacological Applications: A Scaffold of Diverse Activities

The 3-methylbenzofuran scaffold has been extensively explored in drug discovery, leading to the identification of compounds with a wide array of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the development of 3-methylbenzofuran derivatives as anticancer agents.[9][10] These compounds have shown efficacy against various cancer cell lines, and their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several 3-methylbenzofuran derivatives have been identified as potent inhibitors of VEGFR-2.[9] For example, a series of 3-methylbenzofuran derivatives showed significant antiproliferative activity against non-small cell lung carcinoma A549 and NCI-H23 cell lines, with some compounds exhibiting potent VEGFR-2 inhibitory activity.[9] The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by these compounds.

Caption: Simplified VEGFR-2 signaling pathway and inhibition by 3-methylbenzofuran derivatives.

CDK2 Inhibition:

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers. The development of CDK2 inhibitors is a promising strategy for cancer therapy.

Structure-Activity Relationship (SAR) for Anticancer Activity:

The anticancer potency of 3-methylbenzofuran derivatives is highly dependent on the nature and position of substituents on the scaffold.[10] For instance, the introduction of a bromomethyl group at the 3-position has been shown to enhance cytotoxic activity.[2] Furthermore, the type of substituent on the aromatic rings can significantly influence the antiproliferative activity.

Table 1: Anticancer Activity of Selected 3-Methylbenzofuran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 4c | A549 | 1.48 | VEGFR-2 | [9] |

| Compound 6 | K562 | Not specified | Induces Apoptosis, ROS generation | [2] |

| Compound 8 | K562 | Not specified | Induces Apoptosis, ROS generation | [2] |

Neuroprotective and Anti-Alzheimer's Disease Activity

The 3-methylbenzofuran scaffold has also shown promise in the development of agents for neurodegenerative disorders, particularly Alzheimer's disease. Some derivatives have exhibited neuroprotective effects against glutamate-induced cell death.[11] Moracin O and P, which are benzofuran-type stilbenes, have demonstrated significant neuroprotective activity.[11] Additionally, some benzofuran-2-carboxamide derivatives have shown neuroprotective effects against NMDA-induced excitotoxicity.[12][13]

Antimicrobial and Anti-inflammatory Activities

Derivatives of 3-methylbenzofuran have been reported to possess both antimicrobial and anti-inflammatory properties. For example, certain brominated derivatives have shown moderate activity against Gram-positive bacterial strains.[2] Furthermore, some aza-benzofuran derivatives have exhibited anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide-stimulated macrophages.[14]

Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives as antiviral agents. Some have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce an innate immune response to combat viral infections.[15][16] This suggests a promising avenue for the development of broad-spectrum antiviral drugs based on the 3-methylbenzofuran scaffold.

Antidiabetic Activity

The 3-methylbenzofuran scaffold has also been incorporated into molecules designed to treat diabetes. For instance, thiazolidinedione derivatives containing a substituted benzofuran moiety have been synthesized and shown to have euglycemic activity in animal models.[17][18] Some arylbenzofurans isolated from natural sources have also demonstrated potent in vitro inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[19]

Experimental Protocols

General Procedure for the Synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives

This protocol is adapted from the work of Kłys et al.[2]

Materials:

-

Appropriately substituted o-hydroxyacetophenone

-

Chloroacetone

-

Anhydrous potassium carbonate

-

Anhydrous acetone

Procedure:

-

To a solution of the substituted o-hydroxyacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

-

Add chloroacetone (1.2 equivalents) to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

General Procedure for Bromination of the Methyl Group

This protocol is adapted from the work of Kłys et al.[2]

Materials:

-

1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Dissolve the 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Perspectives

The 3-methylbenzofuran scaffold has unequivocally established its position as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with the diverse array of pharmacological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. The extensive research into its anticancer properties, particularly the inhibition of key targets like VEGFR-2, has yielded promising lead compounds. Furthermore, the emerging evidence of its potential in treating neurodegenerative diseases, microbial and viral infections, and metabolic disorders opens up new avenues for exploration.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships for various biological targets will enable the rational design of more potent and selective inhibitors. The exploration of novel synthetic methodologies that allow for greater structural diversity and more efficient production of these compounds is also crucial. Furthermore, in-depth mechanistic studies are needed to fully elucidate the mode of action of these bioactive molecules and to identify new therapeutic targets. The continued investigation of the 3-methylbenzofuran scaffold holds immense promise for the discovery of next-generation drugs to address a wide range of unmet medical needs.

References

- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 22723_lec7.ppt [slideshare.net]

- 5. conference.pixel-online.net [conference.pixel-online.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 14. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 15. iris.unica.it [iris.unica.it]

- 16. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel antidiabetic and hypolipidemic agents. 3. Benzofuran-containing thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf [frontiersin.org]

Methodological & Application

Streamlined Synthesis of 3-Methylbenzofuran-2-carboxamides via Nucleophilic Acyl Substitution using 3-Methylbenzofuran-2-carbonyl chloride

Application Note: A-08B4

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their significant and diverse biological activities.[1][2][3] This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiarrhythmic agents.[1][2][3] Specifically, 3-methylbenzofuran-2-carboxamides represent a key subclass, with research indicating their potential as potent therapeutic agents.[4][5][6] The amide functionality at the 2-position of the benzofuran ring system provides a versatile anchor for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) crucial for drug development.